N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted benzamides, including those structurally related to the compound of interest, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This has significant implications for cancer therapy, particularly in inhibiting tumor growth and angiogenesis. The aminothiazole-based analogues exhibit competitive inhibition with ATP, demonstrating excellent kinase selectivity and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Crystal Structure and Molecular Analysis
Studies on N-(pyridin-2-ylmethyl)benzamide derivatives have provided insights into their crystal structures, showing variations in the orientation of the pyridine ring with respect to the benzene ring. This structural information is crucial for understanding the interaction mechanisms and designing new compounds with enhanced activity (Artheswari et al., 2019).
Luminescent Properties and Stimuli-responsive Behavior
Pyridyl substituted benzamides have been shown to exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These characteristics are valuable for the development of new materials in optoelectronics and sensor applications. The luminescent properties in both solution and solid state, alongside the reversible mechanochromic properties, underline their potential in smart material design (Srivastava et al., 2017).
Synthesis and Cytotoxic Activity
Research on benzothiazole and pyridine derivatives, particularly those involving complexation with copper(II), has revealed significant cytotoxic activity against various cancer cell lines. This suggests the potential for these compounds in developing new anticancer agents. The synthesis of these compounds involves novel strategies that enable the creation of cyclic systems with enhanced biological activity (Adhami et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized heterocyclic compounds incorporating benzothiazole and pyridine motifs, showing promising antimicrobial and antifungal activities. These compounds have been effective against a range of gram-positive and gram-negative bacteria, as well as various fungi, indicating their potential as new antimicrobial agents (Patel & Patel, 2015).
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-16-10-11-17(19(13-16)28-2)21(26)25(14-15-7-5-6-12-23-15)22-24-18-8-3-4-9-20(18)29-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGGILIRJYFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.